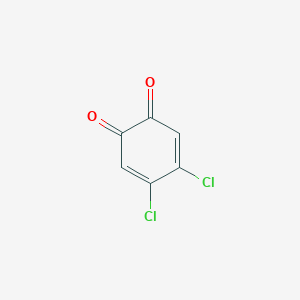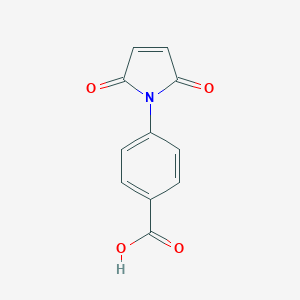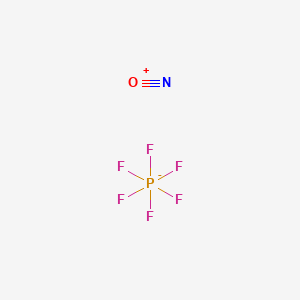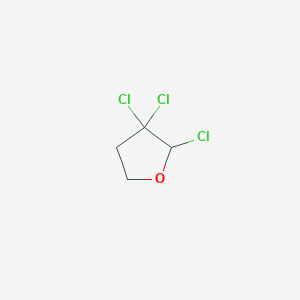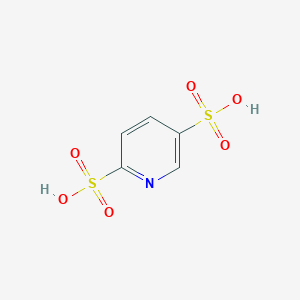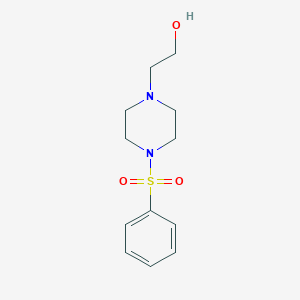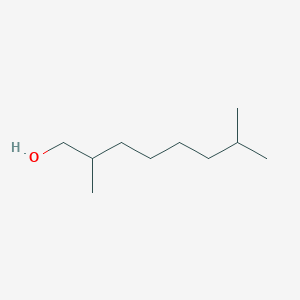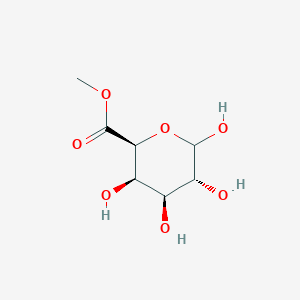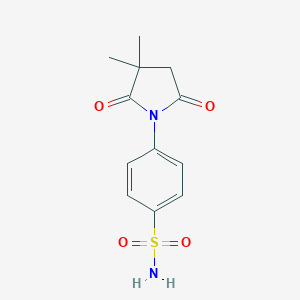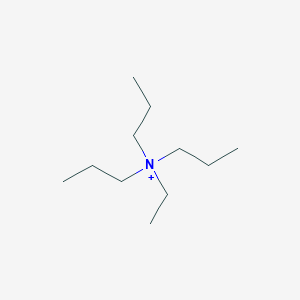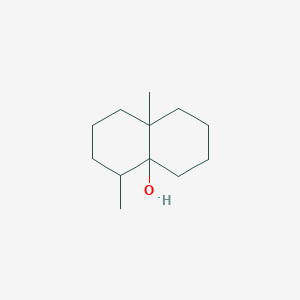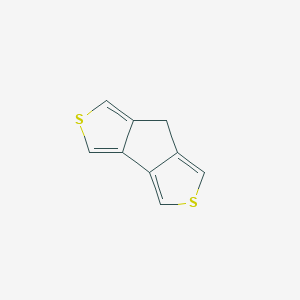
m-Cyclopentadithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Cyclopentadithiophene (m-CPDT) is a conjugated organic molecule that has gained significant attention in the scientific community. It is a type of thiophene-based molecule that has a unique structure, making it an excellent candidate for various applications in the field of materials science and organic electronics.
Mécanisme D'action
The mechanism of action of m-Cyclopentadithiophene in organic electronics is based on its ability to transport charge carriers. The molecule has a conjugated structure that allows it to delocalize electrons, resulting in high charge mobility. When used in OFETs, m-Cyclopentadithiophene acts as a semiconductor, allowing the flow of electrons between the source and drain electrodes. In OPVs, m-Cyclopentadithiophene is used as a donor material that absorbs light and generates charge carriers, which are then transported to the acceptor material.
Biochemical and Physiological Effects:
Currently, there is limited research on the biochemical and physiological effects of m-Cyclopentadithiophene. However, some studies have shown that the molecule has low toxicity and biocompatibility, making it a potential candidate for biomedical applications. For example, m-Cyclopentadithiophene-based materials have been used as biosensors for detecting glucose, cholesterol, and other biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using m-Cyclopentadithiophene in lab experiments is its high solubility in organic solvents, which makes it easy to handle and process. Additionally, m-Cyclopentadithiophene-based materials have shown excellent performance in various applications, including OFETs, OPVs, and OLEDs. However, one limitation of using m-Cyclopentadithiophene is its sensitivity to air and moisture, which can affect its performance. Therefore, it is essential to handle the molecule under inert conditions to prevent degradation.
Orientations Futures
There are several future directions for m-Cyclopentadithiophene research. One area of interest is the development of m-Cyclopentadithiophene-based materials for biomedical applications, such as biosensors and drug delivery systems. Another direction is the synthesis of new m-Cyclopentadithiophene derivatives with improved properties, such as higher charge mobility and stability. Additionally, there is a need for further research on the toxicity and biocompatibility of m-Cyclopentadithiophene-based materials to determine their suitability for biomedical applications.
Conclusion:
In conclusion, m-Cyclopentadithiophene is a conjugated organic molecule that has shown great potential for various applications in the field of materials science and organic electronics. Its unique structure and high charge mobility make it an excellent candidate for use in OFETs, OPVs, and OLEDs. While there is limited research on its biochemical and physiological effects, m-Cyclopentadithiophene has shown low toxicity and biocompatibility, making it a potential candidate for biomedical applications. Further research is needed to explore its full potential and develop new m-Cyclopentadithiophene-based materials with improved properties.
Méthodes De Synthèse
The synthesis of m-Cyclopentadithiophene can be achieved through various methods, including the Stille coupling reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction is the most commonly used method for synthesizing m-Cyclopentadithiophene. This method involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst and a base. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
M-CPDT has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of various organic semiconductors, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). m-Cyclopentadithiophene-based materials have shown excellent performance in these applications due to their high charge mobility, good solubility, and thermal stability.
Propriétés
Numéro CAS |
17965-48-9 |
|---|---|
Nom du produit |
m-Cyclopentadithiophene |
Formule moléculaire |
C9H6S2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene |
InChI |
InChI=1S/C9H6S2/c1-6-2-10-4-8(6)9-5-11-3-7(1)9/h2-5H,1H2 |
Clé InChI |
HHSONWXYOAPAQZ-UHFFFAOYSA-N |
SMILES |
C1C2=CSC=C2C3=CSC=C31 |
SMILES canonique |
C1C2=CSC=C2C3=CSC=C31 |
Synonymes |
7H-Cyclopenta[1,2-c:3,4-c']dithiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



